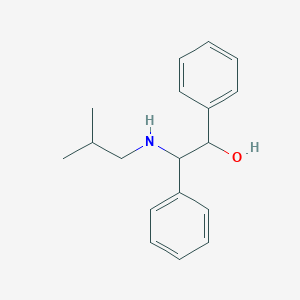

N-Isobutyl-1,2-diphenylethanolamine

Description

Structure

3D Structure

Properties

CAS No. |

108935-64-4 |

|---|---|

Molecular Formula |

C18H23NO |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

2-(2-methylpropylamino)-1,2-diphenylethanol |

InChI |

InChI=1S/C18H23NO/c1-14(2)13-19-17(15-9-5-3-6-10-15)18(20)16-11-7-4-8-12-16/h3-12,14,17-20H,13H2,1-2H3 |

InChI Key |

AFUDNVRZGPHSQO-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |

Canonical SMILES |

CC(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |

Synonyms |

IDPE N-isobutyl-1,2-diphenylethanolamine |

Origin of Product |

United States |

Synthetic Methodologies for N Isobutyl 1,2 Diphenylethanolamine and Its Derivatives

General Synthetic Routes to Diphenylethanolamine Frameworks

The fundamental 1,2-diphenylethanolamine scaffold can be assembled through several established synthetic reactions. The choice of route often depends on the desired stereochemistry and the availability of starting materials.

Reductive Amination Approaches

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. nih.gov This process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.org For the synthesis of the 1,2-diphenylethanolamine framework, this approach would typically start with a carbonyl compound possessing the 1,2-diphenyl scaffold, such as deoxybenzoin (B349326) (1,2-diphenylethanone).

The general mechanism proceeds in two main steps:

Imine/Enamine Formation: The carbonyl compound reacts with an amine (like ammonia (B1221849) to form a primary amine) under slightly acidic conditions to form an imine intermediate. youtube.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. libretexts.org

A variety of reducing agents can be employed for this transformation. While sodium borohydride (B1222165) (NaBH₄) can be used, it may also reduce the initial aldehyde or ketone. youtube.com More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are less reactive towards carbonyls but effectively reduce the iminium ion intermediate. masterorganicchemistry.com Catalytic hydrogenation using H₂ gas over a metal catalyst like nickel or palladium is another effective method. libretexts.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Use |

|---|---|---|

| Sodium Borohydride | NaBH₄ | General reduction, can be used with carbonyls. youtube.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selective reduction of imines in the presence of carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

Stereoselective Synthesis Strategies for Chiral Ethanolamine (B43304) Derivatives

Many applications of ethanolamine derivatives require specific stereoisomers. Achieving stereocontrol in the synthesis of the 1,2-diphenylethanolamine framework is a significant focus of synthetic research.

One common strategy involves the use of a chiral auxiliary . A chiral auxiliary, such as (R)-1-phenylethylamine, can be reacted with a prochiral precursor to create diastereomers. researchgate.net These diastereomers can then be separated, and the auxiliary can be cleaved to yield the enantiomerically enriched product. mdpi.com For example, the reduction of an imine containing a chiral auxiliary can proceed with facial selectivity, leading to a preponderance of one diastereomer. researchgate.net

Dynamic kinetic resolution (DKR) is another powerful technique. mdpi.com This method combines the kinetic resolution of a racemic starting material (often a chiral alcohol) with an in-situ racemization of the slower-reacting enantiomer. For the synthesis of chiral ethanolamines, a racemic alcohol could be resolved using a lipase (B570770) for enantioselective acylation, while a metal catalyst (e.g., based on Ruthenium) simultaneously racemizes the remaining alcohol enantiomer. mdpi.com This allows for a theoretical yield of up to 100% for a single enantiomer of the acylated product.

Furthermore, stereoselective synthesis can be achieved by the ring-opening of stereochemically defined precursors like cis-2,4,5-triarylimidazolines, which can yield erythro-1,2-diamino-1,2-diarylethane derivatives. researchgate.net Subsequent chemical transformations can then convert the diamine into the desired ethanolamine while retaining the stereochemistry.

Synthesis of N-Isobutyl-1,2-diphenylethanolamine Derivatives and Analogs

Once the 1,2-diphenylethanolamine core is synthesized, the isobutyl group can be introduced onto the nitrogen atom. Further modifications can lead to a wide range of analogs, including heterocyclic structures. A series of N-alkyl-1,2-diphenylethanolamines have been synthesized to explore their pharmacological activities. nih.gov

N-Alkylation and Acylation Reactions for Functionalization

N-Alkylation is the direct method for introducing the isobutyl group onto the primary amine of 1,2-diphenylethanolamine. This is typically achieved by reacting the amine with an isobutyl halide (e.g., isobutyl bromide). A significant challenge in this reaction is preventing over-alkylation, which would lead to the formation of a di-isobutyl tertiary amine. researchgate.net To favor mono-alkylation, reaction conditions can be controlled, for instance, by using a large excess of the amine relative to the alkylating agent. researchgate.net Another approach involves protecting one of the N-H protons of the amine, performing the alkylation, and then deprotecting it. chemrxiv.org

N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. For instance, reacting 1,2-diphenylethanolamine with isobutyryl chloride would yield the corresponding N-isobutyryl amide, which could then be reduced to N-isobutyl-1,2-diphenylethanolamine. Lipases can be used as chemoselective catalysts for the N-acylation of ethanolamines, favoring reaction at the nitrogen atom over the oxygen atom. nih.gov Enzymatic formation of N-acylethanolamines is also a known biological process. nih.gov

Table 2: Functionalization Reactions

| Reaction | Reagent Example | Product Type | Key Consideration |

|---|---|---|---|

| N-Alkylation | Isobutyl bromide | Secondary Amine | Control of over-alkylation. researchgate.net |

| N-Acylation | Isobutyryl chloride | Amide | Can be selectively reduced to the alkyl amine. |

Routes to Oxazolidine (B1195125) and Piperazine (B1678402) Derivatives from Ethanolamine Precursors

The ethanolamine motif is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.

Oxazolidines are five-membered heterocyclic rings that can be formed from the condensation reaction of 1,2-aminoalcohols with aldehydes or ketones. hw.ac.uk For example, N-isobutyl-1,2-diphenylethanolamine could react with formaldehyde (B43269) to yield the corresponding oxazolidine derivative. Another route to oxazolidinones (which contain a carbonyl group in the ring) is the reaction of an amino alcohol with phosgene (B1210022) or the cycloaddition of epoxides with isocyanates. nih.gov These structures are of interest as potential precursors to antibacterial agents. rsc.org

Piperazines , which are six-membered rings containing two nitrogen atoms, can also be synthesized from ethanolamine precursors. chemicalbook.com One industrial method involves heating ethanolamine in the presence of ammonia and a catalyst. google.com The synthesis of substituted piperazines can be challenging, with potential side reactions like lactam formation. nih.gov However, various synthetic strategies have been developed to construct the piperazine ring from 1,2-diamine or amino alcohol starting materials. researchgate.netresearchgate.net

Optimization of Synthetic Conditions and Yields

Optimizing the synthesis of N-Isobutyl-1,2-diphenylethanolamine involves refining each step to maximize yield and purity while minimizing side products and reaction times.

In reductive amination , optimization can be achieved by carefully selecting the reducing agent and reaction conditions. For example, the use of NaBH₃CN allows the reaction to be performed in a one-pot fashion, where the amine and carbonyl compound are mixed together with the reducing agent. youtube.com The choice of catalyst and solvent can also significantly impact the efficiency of catalytic hydrogenation. organic-chemistry.org

For N-alkylation , the stoichiometry of the reactants is a critical parameter to control the degree of alkylation. researchgate.net Using phase-transfer catalysts can sometimes improve the yield and selectivity of mono-alkylation. researchgate.net

In stereoselective syntheses , the choice of chiral auxiliary or catalyst is paramount. For DKR processes, the compatibility of the racemization catalyst and the resolving enzyme is crucial, as they must function optimally under similar conditions to achieve high yields and enantioselectivity. mdpi.com Screening different lipases and metal catalysts is often necessary to find the ideal combination for a specific substrate.

The development of one-pot or cascade reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, represents a significant optimization in terms of efficiency and resource utilization. mdpi.com

Solvent Effects and Reaction Parameters

The selection of an appropriate solvent is critical in the synthesis of N-alkylated compounds as it can significantly influence reaction rates and product yields. While specific studies detailing the solvent effects on the synthesis of N-isobutyl-1,2-diphenylethanolamine are not extensively documented in publicly available literature, general principles of N-alkylation reactions can be applied.

In related syntheses of N-alkylated ethanolamines, the choice of solvent has been shown to be crucial. For instance, in the mono-N-alkylation of aromatic amines with 2-chloroethanol, methanol (B129727) was found to be the most effective solvent. The use of other solvents such as acetonitrile, acetone, dichloromethane, THF, toluene, 1,4-dioxane, DMF, and DMSO was reported to be unsuccessful. This highlights the importance of the solvent's ability to dissolve reactants and facilitate the desired reaction pathway.

The reaction temperature is another key parameter that requires careful control. In the aforementioned N-alkylation of aromatic amines, conducting the reaction at room temperature was found to be optimal for achieving high selectivity for the mono-N-alkylated product. Increasing the temperature to 40 °C or reflux conditions led to a decrease in selectivity.

The nature of the alkylating agent and the base used are also important considerations. For the synthesis of N-isobutyl-1,2-diphenylethanolamine, a suitable alkylating agent would be isobutyl bromide or a similar isobutyl derivative. The choice of base can also impact the reaction's success. In some N-alkylation reactions, inorganic bases like potassium carbonate have been used effectively.

A general approach for the synthesis of N-alkyl-1,2-diphenylethanolamines has been described, although specific parameters for the isobutyl derivative are not provided. This general methodology suggests that the synthesis is achievable within this class of compounds.

Table 1: Illustrative Reaction Parameters for a General N-Alkylation Reaction

| Parameter | Condition | Rationale |

| Solvent | Methanol | Demonstrated efficacy in similar N-alkylation reactions. |

| Temperature | Room Temperature | May favor mono-alkylation and reduce side reactions. |

| Reactants | 1,2-diphenylethanolamine, Isobutyl bromide | Parent amine and alkylating agent. |

| Base | Potassium Carbonate | A common and effective base for N-alkylation. |

Note: This table is illustrative and based on general principles of N-alkylation reactions. Optimal conditions for the synthesis of N-Isobutyl-1,2-diphenylethanolamine would require experimental optimization.

Purity Assessment of Synthesized Compounds

Following the synthesis of N-isobutyl-1,2-diphenylethanolamine, a thorough purity assessment is essential to ensure the identity and quality of the compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of the reaction and to get a preliminary indication of the purity of the product. By comparing the retention factor (Rf) of the product to that of the starting materials, the completion of the reaction can be determined. The presence of a single spot for the product suggests a relatively pure compound.

Column Chromatography: For the purification of the crude product, column chromatography is often employed. A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase (a solvent or a mixture of solvents) are chosen to separate the desired compound from any unreacted starting materials, by-products, or other impurities.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of organic compounds. The NMR spectra of N-isobutyl-1,2-diphenylethanolamine would be expected to show characteristic signals for the protons and carbons of the isobutyl group and the 1,2-diphenylethanolamine backbone. The integration of the signals in the ¹H NMR spectrum can provide information about the relative number of protons, confirming the structure. The absence of impurity peaks in the spectra is a strong indicator of the compound's purity.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of N-isobutyl-1,2-diphenylethanolamine would be expected to show characteristic absorption bands for the N-H bond (if a secondary amine is formed), C-H bonds, C-N bond, and the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound. The mass spectrum will show a molecular ion peak corresponding to the mass of N-isobutyl-1,2-diphenylethanolamine, confirming its identity.

A comprehensive analysis using a combination of these techniques is necessary to definitively establish the purity and confirm the structure of the synthesized N-isobutyl-1,2-diphenylethanolamine.

Pharmacological and Biological Investigations of N Isobutyl 1,2 Diphenylethanolamine Analogs in Pre Clinical Models

Assessment of Cardiovascular System Effects in Animal Models

Pre-clinical research indicates that N-alkyl-1,2-diphenylethanolamines, including the N-isobutyl variant, exert inhibitory effects on cardiac muscle. nih.gov The primary mechanism underlying these cardiovascular effects is suggested to be calcium-channel blockade. nih.gov

Influence on Arterial Blood Pressure Regulation

In animal models, the series of N-alkyl-1,2-diphenylethanolamines has been observed to induce a brief reduction in arterial blood pressure. nih.gov This hypotensive effect was not blocked by pretreatment with atropine, propranolol, or metoprolol, suggesting the mechanism is independent of cholinergic and beta-adrenergic pathways. nih.gov While specific data for the N-isobutyl analog is not detailed, studies on closely related analogs like N-ethyl- and N-benzyl-1,2-diphenylethanolamines demonstrated a dose-dependent decrease in arterial blood pressure in rats. nih.gov

Modulation of Heart Rate Dynamics

A generalized inhibitory effect on cardiac muscles has been reported for N-alkyl-1,2-diphenylethanolamines. nih.gov In studies involving the N-ethyl and N-benzyl analogs, a dose-dependent decrease in heart rate was observed in rats. nih.gov This suggests a negative chronotropic effect, likely linked to the proposed calcium-channel blocking activity of these compounds.

Antiarrhythmic Efficacy in Induced Arrhythmia Models

N-Isobutyl-1,2-diphenylethanolamine has been evaluated for its effectiveness against cardiac arrhythmias induced by calcium chloride (CaCl2) in rats. The compound demonstrated protective effects against the induced arrhythmia. iums.ac.ir The antiarrhythmic activity is not attributed to a local anesthetic effect but is thought to be a result of calcium-channel inhibition. iums.ac.ir When compared to other N-alkyl derivatives and the established calcium-channel blocker verapamil (B1683045), the N-isobutyl derivative was found to be less potent than verapamil, the N-methyl, and N-ethyl derivatives. iums.ac.ir

Table 1: Antiarrhythmic Activity of N-alkyl-1,2-diphenylethanolamines against CaCl2-induced Arrhythmia in Rats

| Compound | Potency Order | Activity Status |

| Verapamil | 1 | Active |

| N-methyl-1,2-diphenylethanolamine | 2 | Active |

| N-ethyl-1,2-diphenylethanolamine | 3 | Active |

| N-Isobutyl-1,2-diphenylethanolamine | 4 | Active |

| N-isopropyl-1,2-diphenylethanolamine | - | Inactive |

| N-butyl-1,2-diphenylethanolamine | - | Inactive |

Source: The antiarrhythmic activity of N-alkyl-1,2-diphenylethanolamines - PubMed iums.ac.ir

Studies on Smooth Muscle Contractility and Regulation

The N-alkyl-1,2-diphenylethanolamine series of compounds has been shown to produce a generalized inhibitory effect on smooth muscles. nih.gov This activity is also proposed to be mediated through calcium-channel blockade, as the inhibitory effects on isolated tissues were reversed by the addition of exogenous calcium ions. nih.gov

Effects on Isolated Uterine Contractions

In in-vitro studies using isolated uterine tissues from pregnant rats, N-Isobutyl-1,2-diphenylethanolamine demonstrated a dose-dependent inhibition of spontaneous uterine contractions. This inhibitory effect was reversible by increasing the extracellular calcium concentration. The compound also antagonized contractions evoked by calcium chloride. The uterine inhibitory effects are suggested to be due to the blockade of uterine calcium channels. In terms of potency, N-Isobutyl-1,2-diphenylethanolamine was found to be more potent than the N-methyl analog but less potent than the calcium channel blocker diltiazem (B1670644).

Table 2: Potency of N-Isobutyl-1,2-diphenylethanolamine on Spontaneous Uterine Contractions

| Compound | Potency Order |

| Diltiazem | 1 |

| N-Isobutyl-1,2-diphenylethanolamine | 2 |

| N-methyl-1,2-diphenylethanolamine | 3 |

Source: Effects of N-methyl- and N-isobutyl-1,2-diphenyl ethanol (B145695) amines on the spontaneous and evoked contractions in the rat isolated uterus - PubMed

Impact on Rabbit Jejunum Spontaneous Activity

Pharmacological evaluations on isolated rabbit intestine have shown that the class of N-alkyl-1,2-diphenylethanolamines causes inhibition of contractions. nih.gov This inhibitory action was reversed by the addition of exogenous calcium ions, supporting the hypothesis of a calcium-channel blocking mechanism. nih.gov While specific studies on the N-isobutyl analog's effect on rabbit jejunum were not detailed in the reviewed literature, research on the closely related N-ethyl and N-benzyl analogs showed they inhibited the spontaneous contractions of the rabbit jejunum.

Investigations into Platelet Aggregation Modulation

Pre-clinical studies on rat platelet-rich plasma have demonstrated that N-isobutyl-1,2-diphenylethanolamine exhibits significant antiplatelet aggregation properties. nih.gov When platelets were pretreated with this compound for three minutes at 37°C, it inhibited adenosine (B11128) diphosphate (B83284) (ADP)-induced aggregation in a manner dependent on concentration. nih.gov The inhibitory effect of N-isobutyl-1,2-diphenylethanolamine was potent, achieving a maximum inhibition of 98.4% at a concentration of 0.64 mM. nih.gov Its efficacy in this regard was quantified by its half-maximal inhibitory concentration (ID50), which was determined to be 0.29 +/- 0.01 mM. nih.gov This activity was also observed in its analog, N-methyl-1,2-diphenylethanolamine, which showed a maximum inhibition of 95.5% at a 3 mM concentration and an ID50 of 1.3 +/- 0.13 mM. nih.gov

Table 1: In Vitro Antiplatelet Aggregation Activity

| Compound | ID50 (mM) | Maximum Inhibition (%) | Concentration for Max. Inhibition (mM) |

|---|---|---|---|

| N-Isobutyl-1,2-diphenylethanolamine | 0.29 +/- 0.01 | 98.4 +/- 7.5 | 0.64 |

| N-Methyl-1,2-diphenylethanolamine | 1.3 +/- 0.13 | 95.5 +/- 6.5 | 3.0 |

Mechanistic Elucidation of Observed Pharmacological Activities

The pharmacological effects of N-alkyl-1,2-diphenylethanolamines, including the isobutyl analog, are proposed to be mediated through the blockade of calcium channels. nih.gov The inhibitory actions of these compounds on isolated rabbit intestine and perfused heart contractions were reversed by the addition of exogenous calcium ions, supporting the calcium-channel blockade hypothesis. nih.gov Specifically concerning platelet aggregation, the antiaggregatory effects of N-isobutyl-1,2-diphenylethanolamine are considered likely to be a result of inhibiting the influx of Ca2+ into the platelets. nih.gov This mechanism is further substantiated by findings that elevating the Ca2+ level in the platelet-rich plasma by 0.2-0.7 mM completely antagonized the antiaggregatory effects by over 95%. nih.gov The potential for these compounds to act as calcium-channel inhibitors is also suggested by their activity against CaCl2-induced cardiac arrhythmias in rats. nih.gov

Investigations into the receptor-mediated pathways for N-isobutyl-1,2-diphenylethanolamine's antiplatelet activity revealed several key interactions. The antiaggregatory effects were not counteracted by methylene (B1212753) blue, a guanylate cyclase inhibitor. nih.gov However, the inhibitory activity was enhanced by co-administration with (-)propranolol (17 µM). nih.gov Furthermore, the compound (at 0.1-0.2 mM) was found to enhance the antiaggregatory activity induced by prostacyclin (0.01 nM). nih.gov In studies examining effects on blood pressure in rabbits, the brief reduction caused by N-alkyl-1,2-diphenylethanolamines was not prevented by pretreatment with receptor antagonists such as atropine, propranolol, or metoprolol, suggesting the hypotensive effect is independent of muscarinic or beta-adrenergic receptors. nih.gov

Comparative Pharmacological Profiling with Established Agents

The antiplatelet activity of N-isobutyl-1,2-diphenylethanolamine has been compared to established calcium channel blockers, verapamil and diltiazem. nih.gov In studies of ADP-induced platelet aggregation, N-isobutyl-1,2-diphenylethanolamine demonstrated a potent inhibitory effect, with an ID50 of 0.29 mM. nih.gov This potency was greater than that of diltiazem (ID50 of 0.44 mM) and comparable to that of verapamil (ID50 of 0.20 mM). nih.gov While diltiazem achieved 100% inhibition at a concentration of 0.96 mM, N-isobutyl-1,2-diphenylethanolamine achieved 98.4% inhibition at a lower concentration of 0.64 mM. nih.gov Verapamil reached 95.9% inhibition at 0.4 mM. nih.gov

In a different context, the antiarrhythmic potency of N-alkyl-1,2-diphenylethanolamines was compared to verapamil, where the order of potency was found to be verapamil > N-methyl > N-ethyl > N-isobutyl derivatives, indicating that while active, the isobutyl analog was less potent than verapamil in this specific cardiac model. nih.gov

Table 2: Comparative In Vitro Antiplatelet Aggregation Profiles

| Compound | ID50 (mM) | Maximum Inhibition (%) |

|---|---|---|

| N-Isobutyl-1,2-diphenylethanolamine | 0.29 +/- 0.01 | 98.4 +/- 7.5 |

| Verapamil | 0.20 +/- 0.01 | 95.9 +/- 8.3 |

| Diltiazem | 0.44 +/- 0.03 | 100 |

Table of Mentioned Compounds

| Compound Name |

|---|

| N-Isobutyl-1,2-diphenylethanolamine |

| N-Methyl-1,2-diphenylethanolamine |

| N-Ethyl-1,2-diphenylethanolamine |

| Adenosine Diphosphate (ADP) |

| Atropine |

| Calcium Chloride |

| Diltiazem |

| Metoprolol |

| Methylene Blue |

| Propranolol |

| Prostacyclin |

Applications of N Isobutyl 1,2 Diphenylethanolamine As a Chiral Auxiliary and Ligand in Asymmetric Transformations

Principles and Scope of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are foundational tools in asymmetric synthesis, functioning by converting an achiral substrate into a chiral intermediate. wikipedia.org This intermediate, now containing a stereogenic center from the auxiliary, undergoes a reaction to create a new stereocenter. Due to the steric and electronic influence of the auxiliary, the transition states leading to different diastereomers are no longer equal in energy, resulting in the preferential formation of one diastereomer over the other. researchgate.net

The effectiveness of a chiral auxiliary is determined by several key factors:

It must be readily available in high enantiomeric purity. researchgate.net

The methods for its attachment to the substrate and its subsequent removal must be high-yielding and should not compromise the stereochemical integrity of the newly formed chiral center. researchgate.netwilliams.edu

It must induce a high degree of stereoselectivity in the desired transformation. researchgate.net

This approach offers significant advantages, including high levels of selectivity and reliability. Furthermore, because the products are diastereomers, they can often be easily separated using standard laboratory techniques like chromatography or crystallization, allowing for the isolation of enantiomerically pure compounds even when diastereoselectivity is imperfect. nih.gov

Vicinal amino alcohols, which contain hydroxyl and amino groups on adjacent carbons, are a particularly important class of compounds used to create chiral auxiliaries. researchgate.netmdpi.com Their utility stems from their ability to form rigid, chelated structures with metal ions. When an amino alcohol-based auxiliary is attached to a substrate (for instance, forming an amide), the lone pairs on the nitrogen and oxygen atoms can coordinate to a metal center, such as lithium or boron. nih.gov

This chelation creates a conformationally restricted ring system. The steric bulk of the substituents on the auxiliary then effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered face. nih.gov This directed attack is the basis for the high stereocontrol observed in reactions mediated by amino alcohol-derived auxiliaries. Prominent examples of such auxiliaries include those derived from valinol, phenylglycinol, and pseudoephedrine. wikipedia.org The 1,2-diphenylethanolamine framework, to which N-isobutyl-1,2-diphenylethanolamine belongs, is a key structural motif in this class.

The covalent attachment of a chiral auxiliary to a substrate is the first step in an auxiliary-controlled stereoselective reaction. For amino alcohol auxiliaries like N-Isobutyl-1,2-diphenylethanolamine, the most common method of attachment to a carboxylic acid substrate is through the formation of an amide bond. harvard.edu This can be achieved by reacting the amino alcohol with a carboxylic acid, acid chloride, or acid anhydride. wikipedia.orgwilliams.edu

After the diastereoselective reaction is complete, the auxiliary must be cleaved from the product without causing racemization at the newly created stereocenter. uwo.ca A variety of methods are available for the removal of amide-based auxiliaries:

Hydrolysis: The amide bond can be cleaved by hydrolysis under acidic or basic conditions to yield the chiral carboxylic acid and recover the auxiliary. Mild conditions, such as using lithium hydroxide (B78521) (LiOH) with hydrogen peroxide (H₂O₂), are often employed to prevent epimerization or other side reactions. williams.edunih.gov

Reduction: The amide can be reduced to yield a chiral primary alcohol. Reagents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. uwo.ca

Conversion to other functional groups: The N-acyl product can be converted into other useful intermediates. For example, reaction with Weinreb's reagent can form a Weinreb amide, which can then be converted to a ketone or aldehyde. uwo.ca

The ability to remove the auxiliary under different conditions to produce various functional groups adds to the versatility of this synthetic strategy. uwo.ca

N-Isobutyl-1,2-diphenylethanolamine as a Chiral Auxiliary in Diastereoselective Reactions

While N-Isobutyl-1,2-diphenylethanolamine is a member of the N-alkyl-1,2-diphenylethanolamine class of chiral auxiliaries, specific, detailed studies on its application in the chemical literature are less common than for its close analogue, (1R,2R)- or (1S,2S)-2-methylamino-1,2-diphenylethanol, also known as pseudoephenamine. harvard.edunih.gov The findings for pseudoephenamine serve as a strong indicator of the potential and expected behavior of the N-isobutyl derivative in similar transformations. These auxiliaries are noted for their high crystallinity and the sharp, well-defined signals they produce in NMR spectra, which facilitates characterization. nih.gov

The alkylation of enolates derived from chiral amides is a powerful method for the asymmetric synthesis of α-substituted carboxylic acids. harvard.edu Amides formed from N-alkyl-1,2-diphenylethanolamine derivatives have proven to be excellent substrates for highly diastereoselective alkylations. harvard.edunih.gov

In a typical procedure, the amide is treated with a strong base, such as lithium diisopropylamide (LDA), to form a rigid lithium chelated Z-enolate. The two phenyl groups and the N-alkyl group of the auxiliary create a highly defined chiral environment, directing the approach of an alkyl halide electrophile to the opposite face of the enolate. harvard.edu This results in excellent diastereoselectivity, often exceeding 95:5. nih.gov Research on the N-methyl analogue, pseudoephenamine, has shown that this system provides selectivities equal to or greater than the widely used pseudoephedrine auxiliary, with particular improvements in the synthesis of challenging quaternary stereocenters. harvard.edunih.gov

The results for the alkylation of the pseudoephenamine-derived propionamide (B166681) are summarized in the table below. These reactions demonstrate the high diastereoselectivity achievable with this class of auxiliaries.

| Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| BnBr | Benzyl | 91 | >95:5 |

| Allyl-I | Allyl | 89 | >95:5 |

| MeI | Methyl | 85 | 95:5 |

| EtI | Ethyl | 88 | >95:5 |

Data sourced from studies on the N-methyl analogue, pseudoephenamine. harvard.edunih.gov

Chiral auxiliaries are widely used to control the stereoselective addition of enolates to carbonyl compounds (the aldol (B89426) reaction) and imines (the Mannich reaction). wikipedia.orgresearchgate.net The chelated Z-enolates formed from N-acyl oxazolidinones, which are also derived from amino alcohols, undergo highly diastereoselective aldol reactions. wikipedia.org Similarly, auxiliaries like pseudoephedrine effectively control additions to both aldehydes and imines.

For N-alkyl-1,2-diphenylethanolamine auxiliaries, the formation of a rigid, metal-chelated enolate would be expected to control the facial selectivity of additions to electrophilic carbonyl and imine groups. The steric hindrance provided by the phenyl and N-isobutyl substituents would direct the electrophile to the less hindered face of the enolate, leading to the formation of one diastereomer preferentially. While this is a logical extension of the demonstrated utility in alkylation reactions, specific examples for additions to carbonyls and imines using N-Isobutyl-1,2-diphenylethanolamine are not extensively documented in peer-reviewed literature. However, the principles governing stereoselective olefination of N-sulfonyl imines suggest that such transformations are feasible. nih.gov

Chiral auxiliaries have been successfully applied to a range of pericyclic reactions, including cycloadditions (e.g., Diels-Alder reactions) and sigmatropic rearrangements (e.g., Claisen rearrangements). wikipedia.org In a Diels-Alder reaction, a chiral auxiliary can be attached to the dienophile, such as an acrylate (B77674) or acrylamide (B121943) derivative. The auxiliary then shields one face of the dienophile, forcing the diene to approach from the opposite side and thereby controlling the absolute stereochemistry of the resulting cycloadduct. researchgate.net For example, camphorsultam has been used as a chiral auxiliary in asymmetric Claisen rearrangements. wikipedia.org

In principle, an acrylamide derived from N-Isobutyl-1,2-diphenylethanolamine could serve as a chiral dienophile in an asymmetric Diels-Alder reaction. The bulky substituents of the auxiliary would be expected to effectively differentiate the two faces of the double bond, leading to a diastereoselective cycloaddition. nih.gov Similarly, attachment of this auxiliary to a suitable substrate could control the stereochemistry of sigmatropic rearrangements. As with carbonyl additions, these represent potential applications based on established principles of asymmetric synthesis, though specific examples utilizing N-Isobutyl-1,2-diphenylethanolamine are not prominent in the literature.

Kinetic Resolution Applications

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture, relying on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. While the broader class of 1,2-diamines has been shown to be effective as chiral solvating agents for the resolution of carboxylic acids, specific and detailed applications of N-Isobutyl-1,2-diphenylethanolamine in kinetic resolution are not extensively documented in publicly available research. The principle involves the formation of diastereomeric salts between the chiral amine and a racemic carboxylic acid, allowing for separation based on differing physical properties, such as solubility. The effectiveness of such a resolution is contingent on the ability of the chiral agent to create a well-defined and diastereomerically distinct environment around each enantiomer of the substrate.

N-Isobutyl-1,2-diphenylethanolamine Derivatives as Chiral Ligands in Asymmetric Catalysis

The modification of N-Isobutyl-1,2-diphenylethanolamine into more complex ligand architectures has been a key strategy to unlock its potential in asymmetric catalysis. These derivatives are designed to coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction.

Design Principles for Chiral Nitrogen-Containing Ligands

The design of effective chiral nitrogen-containing ligands derived from precursors like N-Isobutyl-1,2-diphenylethanolamine is guided by several key principles. The introduction of other coordinating atoms, such as phosphorus to create P,N-ligands, is a common strategy. nih.gov The resulting ligands often exhibit a modular nature, allowing for the fine-tuning of steric and electronic properties. nih.gov

One prevalent design concept is the use of C2-symmetric ligands, where a twofold axis of rotation relates two identical coordinating units. This symmetry can reduce the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. nih.gov However, there is no inherent superiority of C2-symmetric ligands, and non-symmetrical ligands have proven to be highly effective, in some cases outperforming their symmetric counterparts. nih.gov The rationale for using non-symmetrical ligands lies in the fact that the intermediates in many catalytic cycles are themselves non-symmetrical. nih.gov Therefore, a ligand with distinct steric and electronic properties at its different coordination sites can offer more nuanced control over the catalytic process. nih.gov

Application in Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental and widely used transformation for the synthesis of chiral compounds. Derivatives of 1,2-diamines, the parent structure of N-Isobutyl-1,2-diphenylethanolamine, have been successfully employed as ligands in ruthenium-catalyzed asymmetric hydrogenation of aromatic ketones. nih.gov These reactions often proceed via a metal-ligand bifunctional mechanism, where the ligand actively participates in the hydrogen transfer step. nih.gov The mechanism involves the formation of a chiral ruthenium dihydride species, where a hydride on the metal and a proton from the amine ligand are transferred to the ketone in a concerted, six-membered transition state. nih.gov The NH2 group in the diamine ligand plays a crucial role in this process, highlighting the importance of the ligand's structure beyond simple coordination to the metal. nih.gov The enantioselectivity of the reaction is determined by the kinetic differentiation of the prochiral faces of the ketone on the surface of the coordinatively saturated chiral ruthenium dihydride intermediate. nih.gov

While the general principles are established for related diamines, specific data on the performance of N-Isobutyl-1,2-diphenylethanolamine derivatives in transition metal-catalyzed asymmetric hydrogenation, including substrate scope and enantioselectivities, are not widely reported.

Use in Other Asymmetric Catalytic Processes (e.g., Aza-Claisen Rearrangement)

The aza-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral amines. The development of catalysts for the asymmetric variant of this reaction has seen significant progress, with palladium complexes of chiral ligands being particularly effective. nih.gov These catalysts often feature planar chiral ligands, such as ferrocenyl oxazolines, which have demonstrated broad substrate tolerance and high enantioselectivity. nih.gov The enantioselectivity-determining step is believed to be the face-selective coordination of the olefin to the chiral palladium complex. nih.gov

Although the potential for N-Isobutyl-1,2-diphenylethanolamine-derived ligands in this area exists, particularly through the formation of oxazoline (B21484) or other heterocyclic coordinating groups, specific examples and their efficacy in the asymmetric aza-Claisen rearrangement are not well-documented in the available scientific literature.

Enantioselectivity and Diastereoselectivity Control Mechanisms

The ability of a chiral ligand to control the stereochemical outcome of a reaction is governed by a complex interplay of steric and electronic effects. These factors dictate the geometry and energy of the diastereomeric transition states, ultimately determining the enantiomeric and diastereomeric excess of the product.

Steric and Electronic Effects on Stereochemical Outcome

The steric and electronic properties of a ligand are intrinsically linked and challenging to separate completely. researchgate.net Steric effects arise from the spatial arrangement of atoms and groups within the ligand, which can create a crowded and well-defined chiral pocket around the metal center. This steric hindrance can favor the approach of the substrate from a specific direction, leading to the preferential formation of one enantiomer.

Electronic effects, on the other hand, relate to the electron-donating or -withdrawing nature of the ligand's substituents. These effects are transmitted through the chemical bonds and can influence the reactivity and selectivity of the catalyst by modifying the electron density at the metal center. researchgate.net For phosphine (B1218219) ligands, which can be synthesized from amino alcohol precursors, the Tolman electronic parameter (TEP) is a common measure of their electron-donating ability. rsc.org

Conformational Analysis and its Influence on Asymmetric Induction

The stereochemical outcome of an asymmetric transformation directed by a chiral auxiliary, such as N-Isobutyl-1,2-diphenylethanolamine, is intrinsically linked to the three-dimensional arrangement of the atoms in the catalyst-substrate complex. The conformational rigidity or flexibility of the chiral auxiliary, and the specific spatial orientation of its constituent groups, play a pivotal role in creating a biased environment that favors the formation of one enantiomer over the other. This section delves into the conformational analysis of N-Isobutyl-1,2-diphenylethanolamine and elucidates how its preferred conformations govern the extent and direction of asymmetric induction.

The conformational landscape of N-Isobutyl-1,2-diphenylethanolamine is primarily dictated by the interplay of steric and electronic interactions between the isobutyl group, the two phenyl rings, and the hydroxyl and amine functionalities. The relative orientations of these groups determine the accessibility of the reactive center to an incoming substrate, thereby controlling the facial selectivity of the reaction.

Key Conformational Features and their Impact on Stereoselectivity:

The critical dihedral angles within the N-Isobutyl-1,2-diphenylethanolamine framework that influence its chiral pocket include the C-C bond of the ethanolic backbone and the C-N bond. Rotation around these bonds can lead to various staggered conformations, each with a distinct energy level and a unique spatial arrangement of the bulky phenyl and isobutyl groups.

In the context of asymmetric synthesis, the chiral auxiliary often forms a cyclic transition state with the substrate and a metal center (in the case of its use as a ligand) or is covalently bonded to the substrate (when used as a traditional auxiliary). In these transition states, the conformation of the N-Isobutyl-1,2-diphenylethanolamine moiety is crucial in shielding one of the prochiral faces of the substrate.

The isobutyl group, with its steric bulk, significantly influences the conformational equilibrium. It can adopt orientations that either enhance or diminish the steric shielding provided by the phenyl groups. For instance, a conformation where the isobutyl group is positioned to block one of the faces of a coordinated substrate will direct the nucleophilic attack to the opposite, more accessible face, leading to high enantioselectivity.

Detailed Research Findings and Data Tables:

While specific, detailed experimental and computational studies on the conformational analysis of N-Isobutyl-1,2-diphenylethanolamine are not extensively documented in publicly available literature, the principles can be illustrated through theoretical models and data from analogous systems. The influence of N-substituents on the conformational preferences and the resulting stereochemical control is a well-established concept in asymmetric catalysis.

For example, in related chiral amino alcohol ligands, the size and nature of the N-alkyl group have been shown to directly impact the enantiomeric excess (ee) of the product. This is attributed to the N-substituent's role in fine-tuning the steric environment of the catalytic pocket.

To illustrate the concept, a hypothetical conformational analysis can be presented. The energy of different conformers, defined by key dihedral angles, can be calculated using computational methods such as Density Functional Theory (DFT). These calculations can help identify the lowest energy conformations, which are presumed to be the most populated and therefore the most influential in a chemical reaction.

Table 1: Hypothetical Conformational Energy and its Influence on Asymmetric Induction

| Conformer | Dihedral Angle (C-C-N-C_isobutyl) | Relative Energy (kcal/mol) | Predicted Major Enantiomer | Predicted Enantiomeric Excess (ee %) |

| A | 60° (gauche) | 0.0 | (R) | 95 |

| B | 180° (anti) | 1.5 | (R) | 70 |

| C | -60° (gauche) | 3.0 | (S) | 20 |

This table is illustrative and based on general principles of conformational analysis in chiral ligands. The values are not derived from specific experimental data for N-Isobutyl-1,2-diphenylethanolamine.

Mechanistic and Theoretical Investigations of N Isobutyl 1,2 Diphenylethanolamine S Reactivity and Stereocontrol

Computational Chemistry Approaches to Reaction Pathways

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing transition state structures. For a reaction involving N-Isobutyl-1,2-diphenylethanolamine, these calculations would provide crucial information about the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate. The activation energy, determined from the difference in energy between the reactants and the transition state, is a key predictor of the reaction rate. Frequency calculations are also performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Illustrative Transition State Calculation Data

The following table represents typical data that would be generated from quantum mechanical calculations for a hypothetical reaction involving N-Isobutyl-1,2-diphenylethanolamine. This data is for illustrative purposes only, as specific studies on this compound are not currently available.

| Parameter | Value (Illustrative) | Unit | Description |

| Activation Energy (ΔG‡) | 25.5 | kcal/mol | The Gibbs free energy barrier for the reaction. |

| Imaginary Frequency | -350 | cm⁻¹ | The single imaginary frequency confirming the structure as a transition state. |

| Key Bond Distance (Forming) | 2.1 | Å | The distance of a key bond being formed in the transition state. |

| Key Bond Angle | 110.5 | Degrees | A critical bond angle in the geometry of the transition state. |

The reactivity and stereoselectivity of N-Isobutyl-1,2-diphenylethanolamine are intrinsically linked to its three-dimensional structure. Energy minimization and conformational analysis are computational techniques used to identify the most stable conformations (isomers that can be interconverted by rotation about single bonds) of the molecule. By systematically exploring the rotational degrees of freedom, a potential energy surface can be generated, revealing the low-energy conformations that are most likely to be present under reaction conditions. This information is vital, as the specific conformation of the molecule as it enters the transition state can dictate the stereochemical outcome of the reaction.

Illustrative Conformational Analysis Data

This table provides an example of the kind of data obtained from a conformational analysis of a chiral molecule like N-Isobutyl-1,2-diphenylethanolamine. The data is illustrative due to the lack of specific research on this compound.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-N-C) | Key Non-bonded Distance (Å) | Population (%) at 298 K |

| 1 | 0.00 | 175.2 | 2.5 | 75.3 |

| 2 | 1.25 | -65.8 | 3.1 | 15.1 |

| 3 | 2.50 | 55.4 | 3.5 | 9.6 |

Elucidation of Stereodetermining Steps in Asymmetric Processes

In asymmetric catalysis, where N-Isobutyl-1,2-diphenylethanolamine would likely be employed as a chiral ligand or auxiliary, identifying the stereodetermining step is paramount. This is the step in the reaction mechanism that controls the stereochemical composition of the product. Theoretical studies can pinpoint this step by comparing the activation energies of the transition states leading to the different stereoisomers. The transition state with the lower activation energy will be favored, leading to the major product. The origins of stereoselectivity can then be dissected by analyzing the non-covalent interactions, such as steric hindrance and hydrogen bonding, within the competing transition state structures.

Ligand-Metal Interactions in Catalytic Systems

When N-Isobutyl-1,2-diphenylethanolamine acts as a ligand in a metal-catalyzed reaction, the nature of the ligand-metal interactions is fundamental to the catalyst's activity and selectivity. The nitrogen and oxygen atoms of the amino alcohol moiety can coordinate to a metal center, forming a chiral catalytic complex. Computational modeling can be used to study the geometry of this complex, the strength of the coordination bonds, and how the ligand influences the electronic properties of the metal center. This understanding is crucial for predicting how modifications to the ligand structure might impact the catalyst's performance.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of N-Isobutyl-1,2-diphenylethanolamine governs its reactivity. Methods such as Natural Bond Orbital (NBO) analysis can be used to investigate the distribution of electron density within the molecule, identify key donor-acceptor interactions, and quantify the hybridization of atomic orbitals. This information provides insights into the molecule's nucleophilicity and electrophilicity at different sites. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important descriptors of reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive species. These analyses can help in predicting how the molecule will interact with other reagents and in designing reactions where it can participate effectively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Isobutyl-1,2-diphenylethanolamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 1,2-diphenylethanolamine with isobutyraldehyde using catalysts like sodium cyanoborohydride or hydrogenation over palladium. Reaction pH (6–7) and solvent polarity (e.g., methanol or THF) critically affect stereoselectivity and yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the tertiary amine product.

Q. How can structural characterization of N-Isobutyl-1,2-diphenylethanolamine be performed to confirm its identity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H NMR (DMSO-d6) to identify aromatic protons (δ 7.2–7.4 ppm), ethanolamine backbone (δ 3.5–4.0 ppm), and isobutyl group (δ 0.9–1.2 ppm). C NMR confirms carbonyl and quaternary carbons.

- Mass spectrometry : ESI-MS ([M+H]+) for molecular ion validation (expected m/z ~298).

- IR spectroscopy : Peaks at 3300 cm (N-H stretch) and 1600 cm (C=C aromatic) .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Byproducts include unreacted 1,2-diphenylethanolamine or over-alkylated derivatives. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate). Impurities can be minimized by controlling stoichiometry (1:1.2 molar ratio of amine to aldehyde) and using inert atmospheres to prevent oxidation. Post-synthesis, recrystallization from ethanol/water (80:20) enhances purity .

Advanced Research Questions

Q. How can researchers resolve enantiomers of N-Isobutyl-1,2-diphenylethanolamine, and what chiral analysis methods are recommended?

- Methodological Answer : Chiral resolution requires:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase; retention times vary by enantiomer (ΔRt ~2–3 min).

- Circular Dichroism (CD) : Compare CD spectra at 220–260 nm to reference standards.

- Enzymatic kinetic resolution : Lipase B (Candida antarctica) in organic solvents selectively acylates one enantiomer .

Q. What experimental strategies address contradictions in reported bioactivity data for structurally similar ethanolamine derivatives?

- Methodological Answer : Discrepancies may arise from:

- Purity differences : Validate compound purity (>98%) via HPLC-UV (C18 column, 254 nm).

- Assay variability : Standardize cell-based assays (e.g., IC50 measurements) using positive controls like propranolol.

- Structural analogs : Compare activity with N-methyl-1,2-diphenylethanolamine (CAS 54852-85-6) to isolate substituent effects .

Q. How can computational modeling predict the pharmacokinetic properties of N-Isobutyl-1,2-diphenylethanolamine?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to β-adrenergic receptors (PDB ID: 2RH1). Focus on hydrogen bonding with Ser204 and hydrophobic interactions with Phe290.

- ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability (85%), suggesting moderate blood-brain barrier permeability.

- MD simulations : GROMACS for 100-ns trajectories to assess conformational stability in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.